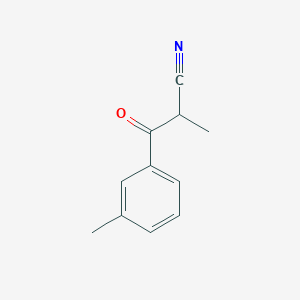
2-Methyl-3-oxo-3-(m-tolyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxo-3-(m-tolyl)propanenitrile is an organic compound with the molecular formula C11H11NO. It is a nitrile derivative characterized by the presence of a methyl group, a ketone group, and a tolyl group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile typically involves the reaction of m-tolylacetonitrile with an appropriate oxidizing agent. One common method is the oxidation of m-tolylacetonitrile using reagents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3-(m-tolyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-Methyl-3-amino-3-(m-tolyl)propanenitrile.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-oxo-3-(m-tolyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitrile-containing compounds.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also engage in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate enzyme activity and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxo-3-phenylpropanenitrile: Similar structure but with a phenyl group instead of a tolyl group.
3-Oxo-3-(m-tolyl)propionic acid: Contains a carboxylic acid group instead of a nitrile group.
2-Methyl-3-oxo-3-(p-tolyl)propanenitrile: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
2-Methyl-3-oxo-3-(m-tolyl)propanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. Its meta-tolyl group also provides distinct steric and electronic properties compared to other similar compounds, making it valuable in the synthesis of specific target molecules.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-3-(3-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10(6-8)11(13)9(2)7-12/h3-6,9H,1-2H3 |
InChI Key |
BEAPGYVJZPSWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


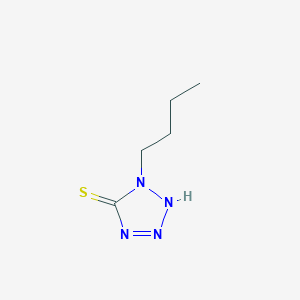
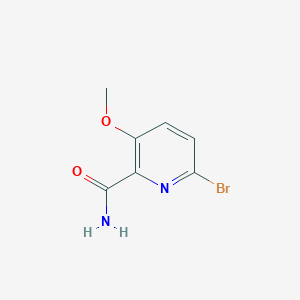
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)

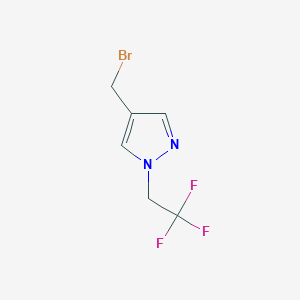
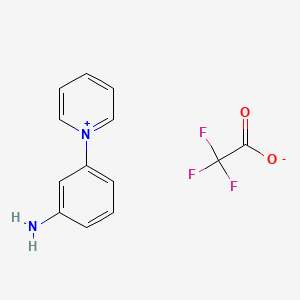
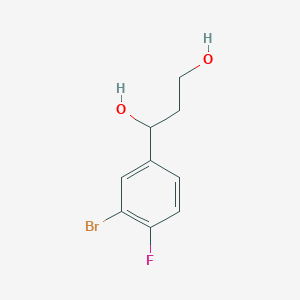
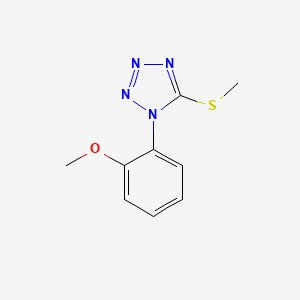
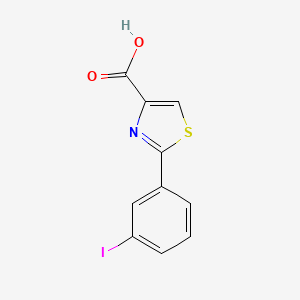
![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)
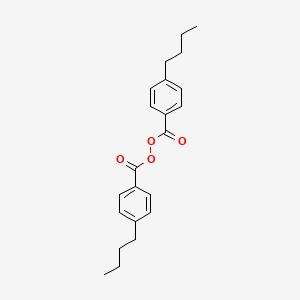
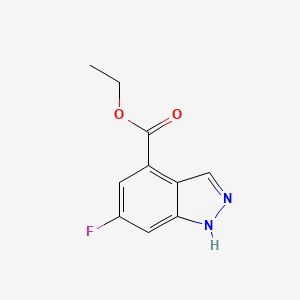
![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)

